molecular formula C15H10ClF3O2 B2768449 2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanone CAS No. 945408-99-1

2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanone

Cat. No. B2768449
CAS RN: 945408-99-1
M. Wt: 314.69
InChI Key: ZSXBXZFVWDZYNG-UHFFFAOYSA-N
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Description

The compound “2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanone” is an organic compound. It contains a ketone functional group, which is characterized by a carbon atom double-bonded to an oxygen atom. It also contains two phenyl groups, which are aromatic rings of six carbon atoms, substituted with a chlorine atom and a trifluoromethoxy group respectively .


Molecular Structure Analysis

The molecular structure of this compound would consist of two phenyl rings connected by a two-carbon chain with a ketone functional group. The 4-chlorophenyl and 4-trifluoromethoxyphenyl groups would likely cause the molecule to be polar, and the presence of the aromatic rings would contribute to the compound’s stability and potentially its reactivity .


Chemical Reactions Analysis

As a ketone, this compound could undergo a variety of reactions. These could include nucleophilic addition reactions, where a nucleophile attacks the electrophilic carbon of the carbonyl group. It could also undergo reduction reactions to form an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As a polar molecule, it would likely have a higher boiling point than nonpolar molecules of similar size. The presence of the aromatic rings could contribute to its stability .

Scientific Research Applications

Mechanism of Action

Without specific context, it’s difficult to determine the mechanism of action for this compound. If it were a drug, the mechanism of action would depend on the biological target of the drug. If it were a reagent in a chemical reaction, the mechanism would depend on the specific reaction conditions and other reactants .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise as a pharmaceutical, research could focus on drug development and clinical trials. If it’s a useful reagent in chemical reactions, research could focus on developing new reactions or improving existing ones .

properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O2/c16-12-5-1-10(2-6-12)9-14(20)11-3-7-13(8-4-11)21-15(17,18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXBXZFVWDZYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)OC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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